molecular formula C18H19F3N2O3S B3709310 N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide

N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide

Cat. No.: B3709310
M. Wt: 400.4 g/mol
InChI Key: RAUWPWYYDRSBEW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound would likely involve several steps, each introducing a different functional group. For example, the amide group could be introduced through a reaction with an amine and a carboxylic acid or acyl chloride. The methylsulfonyl group could be introduced through a reaction with dimethyl sulfoxide (DMSO) under suitable conditions. The trifluoromethyl group could be introduced through a reaction with a trifluoromethylating reagent .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties. The trifluoromethyl group is highly electronegative, which could make the compound somewhat polar .


Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine. The trifluoromethyl group could potentially participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .

Properties

IUPAC Name

N-[(2-methylphenyl)methyl]-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O3S/c1-13-6-3-4-7-14(13)11-22-17(24)12-23(27(2,25)26)16-9-5-8-15(10-16)18(19,20)21/h3-10H,11-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUWPWYYDRSBEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide
Reactant of Route 2
Reactant of Route 2
N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide
Reactant of Route 3
Reactant of Route 3
N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide
Reactant of Route 4
N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide
Reactant of Route 5
Reactant of Route 5
N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide
Reactant of Route 6
Reactant of Route 6
N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide

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